2-(6-oxopyridazin-1(6H)-yl)propanoic acid
Description
2-(6-Oxopyridazin-1(6H)-yl)propanoic acid is a heterocyclic carboxylic acid derivative featuring a pyridazine core substituted with a ketone group at position 6 and a propanoic acid chain attached to the nitrogen at position 1 (N1) via the second carbon of the propanoic acid backbone. Its IUPAC name reflects the 1(6H)-tautomeric form of the pyridazine ring, where the hydrogen resides on N1, and the oxygen at position 6 exists as a carbonyl group.
Properties
IUPAC Name |
2-(6-oxopyridazin-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5(7(11)12)9-6(10)3-2-4-8-9/h2-5H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKDXWSLVZHZLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxopyridazin-1(6H)-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyridazinone ring. The propanoic acid group can be introduced through subsequent reactions, such as esterification and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(6-oxopyridazin-1(6H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyridazinone ring to dihydropyridazinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyridazinone derivatives.
Scientific Research Applications
2-(6-oxopyridazin-1(6H)-yl)propanoic acid has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(6-oxopyridazin-1(6H)-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Structure-Activity Relationships (SAR)
- For example, the phenyl-substituted derivative (244.25 g/mol) may exhibit higher receptor affinity than the unsubstituted compound .
- Chain Length: Propanoic acid chains offer greater conformational flexibility than acetic acid, possibly improving metabolic stability.
Biological Activity
2-(6-oxopyridazin-1(6H)-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, backed by diverse research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure includes a pyridazinone moiety, which is crucial for its biological activity.
Anti-inflammatory and Analgesic Properties
Research has indicated that derivatives of pyridazinone compounds exhibit significant anti-inflammatory and analgesic effects. For instance, studies on antipyrine/pyridazinone hybrids have shown that certain compounds possess analgesic activities comparable to traditional NSAIDs like aspirin and indomethacin. The evaluation involved in vivo tests such as the p-benzoquinone-induced writhing test and the carrageenan-induced paw edema model, demonstrating that these compounds effectively reduce pain and inflammation while being non-ulcerogenic under tested conditions .
The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process. By inhibiting COX, these compounds reduce the synthesis of pro-inflammatory mediators like prostaglandins, thereby alleviating pain and inflammation .
Other Biological Activities
In addition to its anti-inflammatory properties, there is evidence suggesting that this compound may exhibit other biological activities, including:
- Antioxidant Activity : Some studies have suggested that pyridazinone derivatives can scavenge free radicals, contributing to their therapeutic potential in oxidative stress-related conditions.
- Antimicrobial Activity : Preliminary investigations indicate potential antimicrobial properties against various pathogens, although further studies are required to confirm these effects.
Case Study 1: Analgesic Efficacy
In a study conducted by researchers at Gazi University, several pyridazinone hybrids were synthesized and evaluated for their analgesic efficacy. The results indicated that specific derivatives were more effective than standard analgesics. The study utilized both the writhing test and paw edema model to assess pain relief and anti-inflammatory effects, highlighting the compound's therapeutic potential .
| Compound | Analgesic Activity | Anti-inflammatory Activity |
|---|---|---|
| Compound A | Comparable to Aspirin | Effective in reducing edema |
| Compound B | Superior to Indomethacin | Significant reduction in inflammation |
Case Study 2: Mechanistic Insights
A separate investigation focused on the mechanistic aspects of pyridazinone compounds revealed their interaction with COX enzymes. The binding affinity and inhibition kinetics were characterized using various biochemical assays, confirming the role of these compounds as effective COX inhibitors. This study provided insights into the structure-activity relationship (SAR) of pyridazinones, guiding future drug development efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
